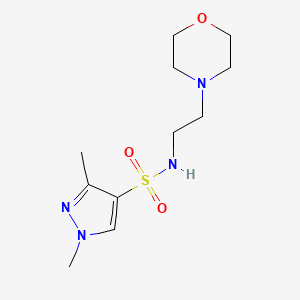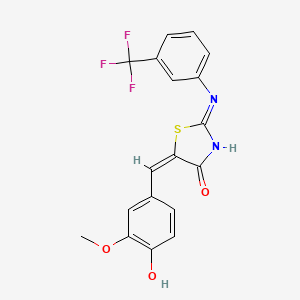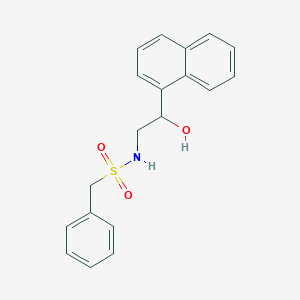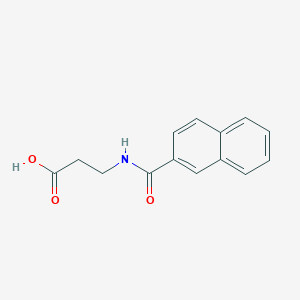
1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide, also known as MPZP, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in 2012 and since then, it has been extensively studied for its mechanism of action and its potential use in scientific research.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Medicinal Chemistry Applications
1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide and its derivatives have been actively researched for their potential in medicinal chemistry, especially in the inhibition of enzymes like human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE). These enzymes are vital for various physiological processes, making them significant targets for treating conditions such as glaucoma, neurological disorders, and cancer.
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have shown potent inhibitory activity against hCA isoenzymes, with research indicating Ki values in the nanomolar range, suggesting these compounds as promising candidates for developing novel CA inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Acetylcholinesterase Inhibition
Derivatives have also displayed strong inhibitory effects on AChE, an enzyme associated with Alzheimer's disease, with Ki values also in the nanomolar range. This indicates their potential as lead compounds for the development of new AChE inhibitors (Yamali et al., 2020).
Synthesis of Heterocyclic Compounds
The chemical versatility of 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide allows for its use in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their complex and biologically active structures.
- Parallel Medicinal Chemistry: A sulfur-functionalized aminoacrolein derivative of 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide was used for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the compound's utility in rapid access to bioactive heterocycles (Tucker et al., 2015).
Antibacterial and Antifungal Applications
The research also extends to the antimicrobial domain, where sulfonamide derivatives have been explored for their antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents in response to growing antibiotic resistance.
- Antimicrobial Activity: Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide, exhibited high antibacterial activity, underscoring the potential of these compounds as antibacterial agents (Azab et al., 2013).
Propiedades
IUPAC Name |
1,3-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-10-11(9-14(2)13-10)19(16,17)12-3-4-15-5-7-18-8-6-15/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIGXXBGZIABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide](/img/structure/B2594528.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)
![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)
![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)


![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)